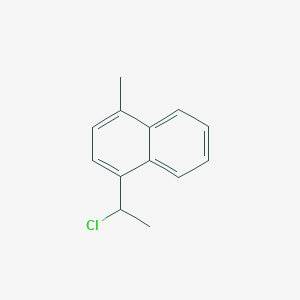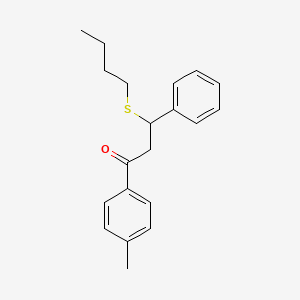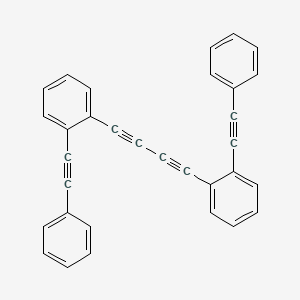
Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[2-(phenylethynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[2-(phenylethynyl)-] is an organic compound with the molecular formula C16H10. It is also known by other names such as diphenylbutadiyne and diphenyldiacetylene . This compound is characterized by its unique structure, which includes two benzene rings connected by a butadiyne linkage, making it a member of the polyynes family .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[2-(phenylethynyl)-] typically involves the coupling of phenylacetylene derivatives. One common method is the Glaser coupling reaction, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst . The reaction conditions often include the use of oxygen or air as the oxidant and a base such as pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process . Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[2-(phenylethynyl)-] undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxygenated aromatic compounds.
Reduction: Alkenes and alkanes.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[2-(phenylethynyl)-] has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[2-(phenylethynyl)-] involves its interaction with molecular targets through its conjugated system. The compound can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Diphenylacetylene: Similar structure but with a single triple bond between the phenyl groups.
1,4-Diphenylbutadiene: Contains a butadiene linkage instead of a butadiyne linkage.
1,4-Diphenyl-1,3-butadiene: Similar but with a different arrangement of double bonds.
Uniqueness
Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[2-(phenylethynyl)-] is unique due to its extended conjugated system, which imparts distinct electronic and optical properties . This makes it particularly valuable in the development of advanced materials and in various research applications .
Properties
CAS No. |
653604-08-1 |
|---|---|
Molecular Formula |
C32H18 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
1-(2-phenylethynyl)-2-[4-[2-(2-phenylethynyl)phenyl]buta-1,3-diynyl]benzene |
InChI |
InChI=1S/C32H18/c1-3-13-27(14-4-1)23-25-31-21-11-9-19-29(31)17-7-8-18-30-20-10-12-22-32(30)26-24-28-15-5-2-6-16-28/h1-6,9-16,19-22H |
InChI Key |
FBWIPZCRTPSGLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2C#CC#CC3=CC=CC=C3C#CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


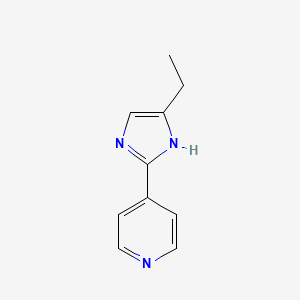
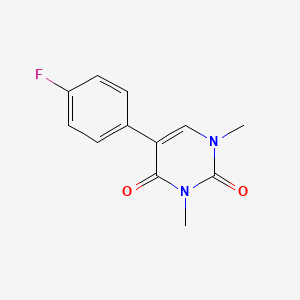
![Diethyl [2-(aminomethyl)pent-1-en-1-yl]phosphonate](/img/structure/B15160881.png)
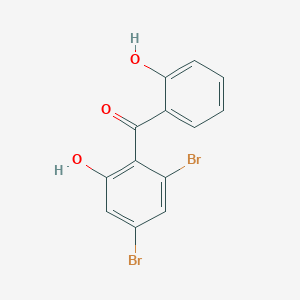
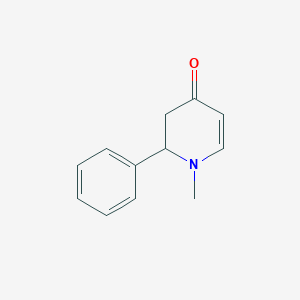
![2H-cyclopropa[e][1,3]benzothiazole](/img/structure/B15160915.png)
![1H-Indole, 1-[1-(2-phenylethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)-](/img/structure/B15160916.png)
![1-[2,3-Difluoro-4-(4-propylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene](/img/structure/B15160921.png)
![4-[2-Fluoro-3-methoxy-6-(methoxymethoxy)benzoyl]benzoic acid](/img/structure/B15160923.png)

![2-[(3,5-Dimethoxypyridazin-4-yl)oxy]phenol](/img/structure/B15160934.png)
